(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid
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Overview
Description
(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid: is a complex organic compound that features a thiazolidinone ring, a thienyl group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with thiosemicarbazide to form the hydrazone intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its thiazolidinone ring system is particularly useful in the design of semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Another compound with potential medicinal applications.
Uniqueness
What sets (2-{[(5-Bromo-2-thienyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid apart is its combination of a thiazolidinone ring and a thienyl group, which provides unique electronic properties and reactivity. This makes it particularly versatile for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8BrN3O3S2 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-[(2Z)-2-[(E)-(5-bromothiophen-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C10H8BrN3O3S2/c11-7-2-1-5(18-7)4-12-14-10-13-9(17)6(19-10)3-8(15)16/h1-2,4,6H,3H2,(H,15,16)(H,13,14,17)/b12-4+ |
InChI Key |
AFROSEMYZNHCMC-UUILKARUSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NN=C2NC(=O)C(S2)CC(=O)O |
Origin of Product |
United States |
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